molecular formula C6H9BN2O2 B3026619 (6-Amino-5-methylpyridin-3-yl)boronic acid CAS No. 1032759-01-5

(6-Amino-5-methylpyridin-3-yl)boronic acid

Cat. No.: B3026619
CAS No.: 1032759-01-5
M. Wt: 151.96
InChI Key: LVIPAYBVNBMLBM-UHFFFAOYSA-N
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Description

(6-Amino-5-methylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-5-methylpyridin-3-yl)boronic acid typically involves the reaction of 6-amino-5-methylpyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of an aryl halide with a boronic acid or ester. The reaction conditions generally include the use of a base such as potassium carbonate or sodium carbonate, and the reaction is often carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and purification steps such as recrystallization or chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: (6-Amino-5-methylpyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

(6-Amino-5-methylpyridin-3-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (6-Amino-5-methylpyridin-3-yl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group can form a complex with a palladium catalyst, facilitating the transfer of the organic group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

  • (5-Aminopyridin-3-yl)boronic acid
  • (6-(Trifluoromethyl)pyridin-3-yl)boronic acid
  • (4-Methylpyridin-3-yl)boronic acid
  • (6-Bromopyridin-3-yl)boronic acid

Comparison: (6-Amino-5-methylpyridin-3-yl)boronic acid is unique due to the presence of both an amino group and a methyl group on the pyridine ring. This combination of functional groups can influence the compound’s reactivity and selectivity in chemical reactions. Compared to other similar compounds, it may offer distinct advantages in terms of reaction conditions and product yields.

Properties

IUPAC Name

(6-amino-5-methylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIPAYBVNBMLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)N)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40701206
Record name (6-Amino-5-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032759-01-5
Record name (6-Amino-5-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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